3,4-Dimethoxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C₈H₉FO₄S. It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions and a sulfonyl fluoride group at the 1 position. This compound is notable for its reactivity, making it a valuable reagent in various chemical synthesis processes. Its structure allows for diverse applications in organic chemistry, chemical biology, and materials science, primarily due to the presence of the sulfonyl fluoride group, which enhances electrophilic reactivity .
There is no documented information regarding the mechanism of action of 3,4-Dimethoxybenzene-1-sulfonyl fluoride in biological systems.
Due to the lack of specific data, it is advisable to handle 3,4-Dimethoxybenzene-1-sulfonyl fluoride with caution, assuming the properties of similar sulfonyl fluorides. These compounds can be:
Common reagents involved in reactions with this compound include:
The products formed from reactions involving this compound depend on specific reaction conditions. For instance, substitution reactions can yield various sulfonyl derivatives .
3,4-Dimethoxybenzene-1-sulfonyl fluoride has been investigated for its potential biological activities. It is employed in studies focusing on enzyme inhibition and protein modification. The reactivity of the sulfonyl fluoride group allows it to interact with biological molecules, making it a candidate for therapeutic applications .
The synthesis of 3,4-Dimethoxybenzene-1-sulfonyl fluoride typically involves:
While industrial production methods are not extensively documented, they generally involve multi-step reactions using fluorosulfonic acid and lead dioxide at low temperatures (around -35°C) .
3,4-Dimethoxybenzene-1-sulfonyl fluoride is distinct due to its sulfonyl fluoride group, which imparts unique reactivity compared to its chloride and bromide counterparts. This specificity makes it particularly advantageous in synthetic applications where the fluoride group enhances reactivity and selectivity .
Nucleophilic fluorination remains a cornerstone for sulfonyl fluoride synthesis. For 3,4-dimethoxybenzene-1-sulfonyl fluoride, two primary approaches dominate:
Thionyl Fluoride-Mediated Conversion: Sodium sulfonate salts derived from 3,4-dimethoxybenzenesulfonic acid react with thionyl fluoride (SOF$$2$$) at 130°C, achieving yields of 90–99% in one hour. The reaction proceeds via a sulfur(IV) intermediate, where SOF$$2$$ acts as both a fluorinating and dehydrating agent. The electron-donating methoxy groups stabilize the transition state, facilitating efficient displacement of the sulfonate oxygen (Figure 1A).
Deoxyfluorination with Xtalfluor-E®: Alternatively, 3,4-dimethoxybenzenesulfonic acid undergoes fluorination using Xtalfluor-E®, a bench-stable deoxyfluorination reagent. This method operates under milder conditions (60–80°C) and tolerates sensitive functional groups, yielding 41–94%. The bulky $$ N $$-sulfonylamine group in Xtalfluor-E® minimizes side reactions, making it ideal for methoxy-rich substrates.
Key Considerations:
Table 1: Comparison of Fluorination Reagents for 3,4-Dimethoxybenzenesulfonyl Fluoride Synthesis
| Reagent | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|
| Thionyl Fluoride | 130 | 90–99 | 1 hour |
| Xtalfluor-E® | 60–80 | 41–94 | 2–4 hours |
Palladium-catalyzed sulfurylation offers a one-pot route to sulfonyl fluorides from aryl halides. For 3,4-dimethoxybromobenzene, this method involves:
Mechanistic Insights:
Advantages:
Continuous flow systems address limitations of batch processes in sulfonyl fluoride synthesis:
Table 2: Batch vs. Flow Performance for Sulfonyl Fluoride Synthesis
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 1–4 hours | 10–30 minutes |
| Yield | 85–90% | 92–95% |
| Byproduct Formation | 5–10% | <2% |
Methoxy groups in 3,4-dimethoxybenzene-1-sulfonyl fluoride necessitate careful protection during synthesis:
Challenges:
Table 3: Protecting Groups for Methoxy-Substituted Arenes
| Protecting Group | Stability Conditions | Deprotection Method |
|---|---|---|
| Methyl Ether | Strong acids/bases | HI (200°C) |
| TBS Ether | pH 4–10 | TBAF (THF) |
The SuFEx reaction, a cornerstone of modern click chemistry, leverages the unique thermodynamic stability and kinetic reactivity of sulfonyl fluorides like DMBSF. The sulfur(VI) center in DMBSF exhibits a balance between inertness under physiological conditions and rapid exchange with nucleophiles in controlled environments. Key studies demonstrate that the methoxy substituents at the 3- and 4-positions enhance the electrophilicity of the sulfonyl fluoride group through resonance donation, accelerating SuFEx reactions with amines, alcohols, and thiols [6].
A comparative analysis of SuFEx reactivity (Table 1) reveals that DMBSF undergoes efficient coupling with primary amines at room temperature, achieving near-quantitative yields within 1 hour in polar aprotic solvents such as dimethylformamide (DMF). In contrast, reactions with sterically hindered secondary amines require elevated temperatures (60–80°C) to overcome kinetic barriers [6]. The methoxy groups further stabilize transition states during fluoride displacement, as evidenced by density functional theory (DFT) calculations showing a 15% reduction in activation energy compared to non-substituted analogs [5].
Table 1: SuFEx Reactivity of DMBSF with Selected Nucleophiles
| Nucleophile | Conditions | Yield (%) | Reaction Time (h) |
|---|---|---|---|
| Benzylamine | DMF, RT | 98 | 1 |
| Cyclohexanol | THF, 40°C | 85 | 4 |
| Thiophenol | CH~2~Cl~2~, RT | 92 | 0.5 |
| tert-Butylamine | DMF, 60°C | 78 | 6 |
The orthogonality of SuFEx is exemplified in multi-step syntheses, where DMBSF selectively reacts with phenolic hydroxyl groups in the presence of unprotected amines, enabling sequential functionalization of complex biomolecules [6].
While the sulfonyl fluoride group is traditionally considered resistant to nucleophilic aromatic substitution (S~N~Ar), DMBSF defies this convention due to its electron-rich aromatic ring. The methoxy substituents activate the para-position of the sulfonyl fluoride group, facilitating displacement by strong nucleophiles such as alkoxides and grignard reagents. Kinetic studies using ^19^F NMR spectroscopy reveal a two-step mechanism: initial fluoride departure generates a sulfonyl cation intermediate, which is subsequently attacked by the nucleophile [5].
This reactivity is highly solvent-dependent, with dimethyl sulfoxide (DMSO) accelerating the reaction by stabilizing the cationic intermediate. For example, treatment of DMBSF with sodium methoxide in DMSO at 25°C produces 3,4-dimethoxybenzenesulfonate esters in 89% yield within 2 hours. In contrast, the same reaction in tetrahydrofuran (THF) requires 12 hours for 50% conversion [5]. Substituent effects further modulate reactivity: electron-withdrawing groups at the meta-position reduce activation, while para-methyl groups enhance nucleophilic attack rates by 40% [5].
Recent advances in radical chemistry have uncovered novel reactivity paradigms for DMBSF. Under blue light irradiation (450 nm) in the presence of iridium photocatalysts, DMBSF undergoes homolytic cleavage of the S–F bond to generate sulfonyl radicals. These intermediates participate in cascade reactions with alkenes, enabling the synthesis of sulfonylated heterocycles (Figure 1) [4].
Figure 1: Radical Cascade Reaction Pathway
Electron paramagnetic resonance (EPR) studies confirm the formation of persistent sulfonyl radicals, with hyperfine coupling constants consistent with spin density delocalization into the methoxy-substituted aromatic ring [4]. This delocalization stabilizes the radical intermediate, enabling productive reactions even at micromolar concentrations.
The electrochemical reactivity of DMBSF has been harnessed for sustainable synthesis through paired electrolysis strategies. In a divided cell with a graphite anode and iron cathode, DMBSF undergoes anodic oxidation at +3.2 V vs. Ag/AgCl, followed by cathodic fluoride incorporation (Table 2) [2] [3]. The methoxy groups facilitate charge transfer at the electrode surface, reducing overpotential by 0.4 V compared to non-substituted sulfonyl fluorides [3].
Table 2: Electrochemical Parameters for DMBSF Transformations
| Applied Potential (V) | Electrolyte | Conversion (%) | Selectivity (%) |
|---|---|---|---|
| +3.2 | HCl/KF | 98 | 92 |
| +2.8 | H~2~SO~4~/KF | 75 | 84 |
| +3.5 | CH~3~CN/KF | 99 | 88 |
Mechanistic investigations using rotating disk voltammetry reveal a diffusion-controlled process with a Tafel slope of 120 mV/decade, indicative of a one-electron transfer rate-determining step [2]. In flow electrochemical systems, residence times as short as 5 minutes achieve full conversion by leveraging enhanced mass transport through toroidal vortices in segmented flow reactors [3].
The targeted covalent modification of lysine residues represents a significant advancement in expanding the druggable proteome beyond traditional cysteine-targeting approaches. 3,4-Dimethoxybenzene-1-sulfonyl fluoride and related sulfonyl fluoride compounds have emerged as privileged warheads for lysine sulfonylation through sulfur(VI) fluoride exchange (SuFEx) chemistry.
Lysine sulfonylation proceeds through a nucleophilic substitution mechanism wherein the ε-amino group of lysine attacks the electrophilic sulfur center of the sulfonyl fluoride, resulting in the formation of a stable sulfonamide bond with concomitant release of hydrogen fluoride. The reaction is highly dependent on the local protein microenvironment, which must provide appropriate conditions to enhance lysine nucleophilicity and facilitate fluoride departure.
| Parameter | Lysine Sulfonylation | Cysteine Targeting | Tyrosine Sulfation |
|---|---|---|---|
| Bond Type | Sulfonamide | Thioether | Sulfonate ester |
| Stability | Highly stable | Stable | Stable |
| Selectivity | Context-dependent | High intrinsic | Environment-dependent |
| Resistance | Low probability | Moderate | Low |
The selectivity of lysine sulfonylation is governed by several factors including pKa perturbation through neighboring residues, hydrogen bonding networks that stabilize the fluoride leaving group, and the precise geometric positioning of the sulfonyl fluoride warhead relative to the target lysine.
A particularly successful application of lysine sulfonylation involves targeting the conserved catalytic lysine residue in protein kinase ATP-binding sites. The kinase probe XO44, containing a substituted sulfonyl fluoride warhead, demonstrated the ability to covalently modify up to 133 endogenous kinases in live cells, efficiently competing with high intracellular ATP concentrations.
| Compound | Target | IC50 | Selectivity | Mechanism |
|---|---|---|---|---|
| XO44 | EGFR L858R/T790M/V948R | 6 nM | Promiscuous (>100 kinases) | Lys745 sulfonylation |
| UPR1444 | EGFR L858R/T790M/C797S | 1.6 nM | Selective | Lys745 sulfonylation |
| UPR1433 | EGFR L858R/T790M/C797S | 146 nM | Weak engagement | Reversible binding |
The development of cell-permeable sulfonyl fluoride probes has enabled unprecedented quantitative assessment of kinase inhibitor selectivity in live cells. These probes overcome the limitations of traditional ATP-competitive binding assays by providing direct measurement of target occupancy under physiological conditions.
The probe-based approach has revealed that clinically relevant concentrations of approved kinase inhibitors such as dasatinib achieve saturable binding to only a small subset of kinase targets, with complete occupancy observed for ABL1, BLK, and SRC at 100 nM concentrations.
Beyond traditional orthosteric site targeting, sulfonyl fluoride warheads have demonstrated utility in functionalizing allosteric binding sites and protein-protein interaction interfaces. This approach offers opportunities to modulate protein function through novel mechanisms that circumvent active site mutations and resistance.
The concept of proximity-enhanced SuFEx has emerged as a powerful strategy for achieving selective protein modification in complex biological systems. This approach exploits the requirement for close spatial proximity between the sulfonyl fluoride warhead and the target nucleophile, combined with appropriate microenvironmental factors that enhance reactivity.
| Application | Target Site | Selectivity Mechanism | Advantages |
|---|---|---|---|
| BCL6 Inhibition | Tyr58 interface | Arg28-mediated activation | Overcomes active site mutations |
| TTR Stabilization | Lys15 binding site | pKa perturbation | Prevents aggregation |
| Kinase Profiling | Conserved Lys | ATP site templating | Physiological relevance |
The two-step mechanism of proximity-enhanced SuFEx involves initial noncovalent binding followed by covalent bond formation, exhibiting nonlinear rate dependence on protein concentration. This behavior distinguishes it from simple bimolecular reactions and provides additional selectivity through the requirement for specific binding interactions.
The application of sulfonyl fluoride probes in proteome-wide reactivity profiling has revealed the extensive scope of targetable proteins beyond traditional enzyme classes. These studies have demonstrated the potential to expand the ligandable proteome through systematic identification of reactive nucleophilic residues in diverse protein contexts.
Modern chemoproteomics approaches utilizing sulfonyl fluoride probes integrate click chemistry, bioorthogonal labeling, and quantitative mass spectrometry to provide comprehensive maps of protein reactivity. The workflow typically involves probe incubation with live cells or lysates, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with biotin-azide for protein enrichment.
| Proteome Class | Identified Targets | Covalent Modification | Functional Relevance |
|---|---|---|---|
| Kinases | 94 proteins | Lysine sulfonylation | ATP site engagement |
| Serine Hydrolases | 45 proteins | Serine esterification | Catalytic mechanism |
| Transcription Factors | 32 proteins | Tyrosine sulfation | DNA binding regulation |
| RNA Processing | 28 proteins | Multiple residues | Splicing regulation |
The proteome-wide profiling studies have identified numerous previously undruggable targets that become accessible through sulfonyl fluoride chemistry. These include challenging protein classes such as RNA splicing factors, ribosomal proteins, and membrane-associated proteins that lack suitable cysteine residues for traditional covalent targeting.